A Technical Guide to the Spectroscopic Characterization of 5-ethyl-1,3,5-triazinane-2-thione
A Technical Guide to the Spectroscopic Characterization of 5-ethyl-1,3,5-triazinane-2-thione
Foreword: The Imperative of Structural Verification
In the landscape of drug discovery and materials science, the 1,3,5-triazinane scaffold is a recurring motif, valued for its unique stereoelectronic properties and its role as a precursor to pharmacologically active agents.[1][2] The introduction of a thiocarbonyl group, yielding a 1,3,5-triazinane-2-thione, further enhances its chemical versatility and biological potential. The specific analogue, 5-ethyl-1,3,5-triazinane-2-thione, represents a fundamental structure within this class. Its unambiguous identification is paramount for any research or development endeavor.
This guide eschews a simple recitation of data. Instead, it serves as a technical whitepaper detailing the logic and methodology behind the spectroscopic characterization of this molecule. We will proceed from first principles, leveraging data from analogous structures to build a predictive spectroscopic profile. This document is intended for researchers, chemists, and quality control professionals who require not only the "what" but the "why" of structural elucidation, ensuring the integrity of their scientific pursuits.
Molecular Architecture and Its Spectroscopic Implications
The first step in any characterization is a thorough analysis of the molecule's structure. 5-ethyl-1,3,5-triazinane-2-thione is composed of a six-membered triazinane ring, a thiocarbonyl (C=S) group at the C2 position, and an ethyl substituent on one of the nitrogen atoms (N5). This arrangement creates several distinct chemical environments that will give rise to a unique spectroscopic fingerprint.
Our analytical strategy will employ a multi-technique approach, as no single method can provide absolute structural confirmation. The synergy between Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy provides a self-validating system for structural verification.
Caption: Molecular graph of 5-ethyl-1,3,5-triazinane-2-thione.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and identify substituent groups.
Proton (¹H) NMR Spectroscopy
Causality of Signal Prediction: The predicted chemical shifts (δ) and splitting patterns (multiplicities) are based on the inductive effects of neighboring atoms (N, S) and spin-spin coupling between adjacent, non-equivalent protons. The n+1 rule is the foundational principle for predicting multiplicity. The triazinane ring may exist in various conformations, which can lead to more complex spectra than depicted in this idealized prediction.[3]
Predicted ¹H NMR Data:
| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| CH₃ (Ethyl) | 1.1 - 1.3 | Triplet (t) | 3H | Coupled to the adjacent CH₂ group (2 neighbors + 1 = 3 peaks). Shielded aliphatic environment. |
| CH₂ (Ethyl) | 2.6 - 2.9 | Quartet (q) | 2H | Coupled to the adjacent CH₃ group (3 neighbors + 1 = 4 peaks). Deshielded by the adjacent N5 atom. |
| C4-H₂ & C6-H₂ | 4.2 - 4.6 | Singlet/Multiplet | 4H | Methylene protons on the ring flanked by two nitrogen atoms. Their equivalence depends on the rate of ring inversion. May appear as a single peak or a more complex pattern. |
| N1-H & N3-H | 6.5 - 8.0 | Broad Singlet (br s) | 2H | Amide/thioamide-like protons. Chemical shift is highly dependent on solvent, concentration, and temperature. Broadening is due to quadrupole effects from nitrogen and potential chemical exchange. |
Table 1: Predicted ¹H NMR characteristics for 5-ethyl-1,3,5-triazinane-2-thione.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to resolve N-H protons.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.
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Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans.
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Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
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Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm). Integrate the signals to determine proton ratios and analyze multiplicities to establish connectivity.
Carbon-13 (¹³C) NMR Spectroscopy
Causality of Signal Prediction: Carbon chemical shifts are highly sensitive to the local electronic environment. Electronegative atoms like nitrogen cause a downfield shift (higher ppm), and the C=S group is particularly deshielded, appearing at a very low field. Data from related triazinane-trithiones show C=S signals in the 172-179 ppm range, providing a strong basis for our prediction.[4][5]
Predicted ¹³C NMR Data:
| Carbon Environment | Predicted δ (ppm) | Rationale |
| CH₃ (Ethyl) | 14 - 18 | Standard aliphatic methyl carbon. |
| CH₂ (Ethyl) | 45 - 50 | Aliphatic methylene carbon deshielded by the adjacent N5 nitrogen. |
| C4 & C6 | 70 - 78 | Ring methylene carbons significantly deshielded by two adjacent nitrogen atoms. |
| C2 (C=S) | 175 - 185 | Thiocarbonyl carbon. Its characteristic low-field shift is a key diagnostic marker for this functional group.[4] |
Table 2: Predicted ¹³C NMR characteristics for 5-ethyl-1,3,5-triazinane-2-thione.
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed due to the lower natural abundance of ¹³C.
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Instrument Setup: Use the same spectrometer, switching to the ¹³C probe frequency.
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Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, often requiring hundreds or thousands of scans and a longer relaxation delay (2-5 seconds).
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Processing & Analysis: Process the data similarly to the ¹H spectrum. Identify the number of unique carbon signals and compare their chemical shifts to the predicted values to confirm the carbon skeleton.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
Causality of Signal Prediction: FT-IR spectroscopy probes the vibrational modes of chemical bonds. Each functional group (N-H, C-H, C=S, C-N) absorbs infrared radiation at a characteristic frequency, providing direct evidence of its presence. The "thiourea bands" are complex vibrations involving C=S and C-N stretching and N-H bending, but they provide a key fingerprint region.[6]
Predicted Key FT-IR Absorptions:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |
| N-H Bend | 1550 - 1650 | Medium |
| C-N Stretch (Thioureide) | 1300 - 1400 | Strong |
| C=S Stretch (Thioureide) | 1150 - 1250 | Strong |
Table 3: Predicted FT-IR characteristics for 5-ethyl-1,3,5-triazinane-2-thione.
Experimental Protocol: FT-IR Spectroscopy (ATR)
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Analysis: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and correlate them with the expected functional groups.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Causality of Signal Prediction: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which can be used to confirm the elemental composition. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically producing a protonated molecular ion, [M+H]⁺.
-
Molecular Formula: C₅H₁₁N₃S
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Monoisotopic Mass: 145.0674 g/mol
-
Predicted HRMS (ESI⁺): [M+H]⁺ = 146.0752 m/z
Potential Fragmentation: In tandem MS (MS/MS), the molecular ion can be fragmented. A likely fragmentation pathway is the loss of the ethyl group (C₂H₅•, 29 Da) or ethene (C₂H₄, 28 Da), which would provide further structural confirmation.
Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, drying gas temperature, and other source parameters to achieve stable ionization.
-
Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 m/z).
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the experimentally measured exact mass to the calculated theoretical mass. A mass accuracy of <5 ppm provides high confidence in the assigned molecular formula.
UV-Visible Spectroscopy: Probing Electronic Transitions
Causality of Signal Prediction: The thiocarbonyl group possesses non-bonding (n) and π-bonding orbitals. UV-Vis spectroscopy measures the electronic transitions between these orbitals. Thiones are known to exhibit a low-intensity n→π* transition at longer wavelengths (in the visible or near-UV region) and a high-intensity π→π* transition at shorter UV wavelengths.[7]
-
Predicted n→π transition:* ~390 - 450 nm (weak)
-
Predicted π→π transition:* ~250 - 290 nm (strong)
The exact positions of these absorptions can be influenced by the solvent. This analysis is crucial for understanding the electronic properties of the molecule and for developing quantitative assays.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is 10⁻⁴ to 10⁻⁵ M.
-
Blanking: Fill a matched quartz cuvette with the pure solvent and use it to record a baseline (blank) spectrum.
-
Acquisition: Place the sample cuvette in the spectrophotometer and scan the absorbance over a range of 200-600 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each electronic transition.
Data Synthesis and Structural Confirmation Workflow
The power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous structural assignment. The workflow below illustrates this self-validating process.
Caption: Workflow for the integrated spectroscopic characterization.
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¹H and ¹³C NMR data confirm the carbon-hydrogen framework, including the ethyl group and the triazinane ring, and crucially identify the thiocarbonyl carbon.
-
FT-IR confirms the presence of all key functional groups, especially the N-H and C=S moieties.
-
HRMS provides the exact molecular formula, corroborating the NMR and IR findings.
-
UV-Vis spectroscopy confirms the electronic signature of the thiocarbonyl group.
This comprehensive and logical workflow ensures the highest degree of confidence in the material's identity, providing a solid foundation for any subsequent research, development, or application.
References
-
He, L., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. Available at: [Link][1][2]
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ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and rotamers... Available at: [Link][8]
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Le-Quellec, A., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules. Available at: [Link][4][5]
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He, L., et al. (2020). Supporting Information for: One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. Available at: [Link][6]
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PubChem. (n.d.). 5-Ethyl-1-phenethyl-[1][4][9]triazinane-2-thione. National Institutes of Health. Available at: [Link][10]
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CORA. (n.d.). Electronic spectroscopy of thiones. University College Cork. Available at: [Link][7]
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Universitat de Barcelona. (n.d.). Structural characterization of triazines. TDX (Tesis Doctorals en Xarxa). Available at: [Link][3]
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